molecular formula C10H10FNO B1350977 N-Cyclopropyl 4-fluorobenzamide CAS No. 88229-16-7

N-Cyclopropyl 4-fluorobenzamide

Cat. No. B1350977
CAS RN: 88229-16-7
M. Wt: 179.19 g/mol
InChI Key: YPSPTZQFKWMPDX-UHFFFAOYSA-N
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Description

N-Cyclopropyl 4-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO . It has a molecular weight of 179.19 .


Molecular Structure Analysis

The molecular structure of N-Cyclopropyl 4-fluorobenzamide consists of a benzamide group, where one hydrogen atom of the benzene ring is replaced by a fluorine atom, and the amide nitrogen is bonded to a cyclopropyl group .


Physical And Chemical Properties Analysis

N-Cyclopropyl 4-fluorobenzamide has a predicted boiling point of 323.6±25.0 °C and a predicted density of 1.21±0.1 g/cm3 . The pKa is predicted to be 14.58±0.20 .

Scientific Research Applications

Insecticidal Activity

N-Cyclopropyl 4-fluorobenzamide derivatives have demonstrated significant insecticidal activities. A study by Luo et al. (2020) synthesized meta-diamide compounds containing cyclopropyl groups, showing that some of these compounds, including N-Cyclopropyl 4-fluorobenzamide derivatives, exhibited strong insecticidal properties against Plutella xylostella and Chilo suppressalis (Luo et al., 2020).

Chemical Synthesis and Fluorescence

N-Cyclopropyl 4-fluorobenzamide plays a role in chemical synthesis processes. Lu et al. (2022) reported the use of N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride to produce fluorescent 1-amino-2,3-naphthalic anhydrides (Lu et al., 2022).

Crystal Structure Analysis

The crystal structure of N-Cyclopropyl 4-fluorobenzamide and its derivatives has been studied to understand its conformation and potential applications. Suchetan et al. (2016) described the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insight into their molecular conformations (Suchetan et al., 2016).

Antipsychotic Potential

In the field of medicinal chemistry, benzamide derivatives, including N-Cyclopropyl 4-fluorobenzamide, have been synthesized and evaluated for antipsychotic properties. Xu et al. (2019) found that certain benzamide derivatives showed potential as antipsychotics, suggesting therapeutic applications (Xu et al., 2019).

Synthesis of Quinazolinones

Iqbal et al. (2019) developed a method for synthesizing quinazolin-4-ones, using ortho-fluorobenzamides as a starting material. This highlights the role of N-Cyclopropyl 4-fluorobenzamide in the synthesis of pharmacologically significant compounds (Iqbal et al., 2019).

Asymmetric Synthesis

Fluorine-containing cyclopropanes, including derivatives of N-Cyclopropyl 4-fluorobenzamide, have attracted interest for their potential in medicinal chemistry due to their biological activity and metabolic profiles. Pons et al. (2021) discussed the stereoselective synthesis of fluoro-, difluoromethyl-, and trifluoromethyl-cyclopropane, important building blocks in drug development (Pons et al., 2021).

Cytotoxic Activity Against Cancer Cells

Kesuma et al. (2018) synthesized N-(phenylcarbamothioyl)-4-fluorobenzamide compounds and assessed their cytotoxic activities against MCF-7 breast cancer cells, showing potential as anticancer agents (Kesuma et al., 2018).

Safety and Hazards

N-Cyclopropyl 4-fluorobenzamide is classified as dangerous according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-cyclopropyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPTZQFKWMPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399175
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl 4-fluorobenzamide

CAS RN

88229-16-7
Record name N-cyclopropyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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